molecular formula C20H24O B8699306 2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran CAS No. 142874-62-2

2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran

Cat. No. B8699306
Key on ui cas rn: 142874-62-2
M. Wt: 280.4 g/mol
InChI Key: LWTJKYLZMBZIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07034166B2

Procedure details

Trifluoromethanesulfonic acid (7.5 mL) was added to a solution of 2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol (253.7 g) obtained in Example 2 in toluene (1260 mL), and the mixture was stirred at 50° C. for 30 minutes and then for 1 hour under reflux. To the mixture was added 1N NaOH (756 mL) at 25° C. The toluene layer was separated and washed with water, and the solvent was distilled off. The residue was dissolved in isopropanol (1511 mL) and water (756 mL) was added thereto. Precipitated crystals were filtered to obtain the title compound (176.33 g, 74%).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol
Quantity
253.7 g
Type
reactant
Reaction Step One
Quantity
1260 mL
Type
solvent
Reaction Step One
Name
Quantity
756 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[CH3:9][C:10]([O:21][C:22]1[CH:27]=[C:26]([CH3:28])[CH:25]=[C:24]([CH3:29])[C:23]=1[CH3:30])([CH3:20])[CH:11]([C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1)O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:9][C:10]1([CH3:20])[CH:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[C:27]2[C:26]([CH3:28])=[CH:25][C:24]([CH3:29])=[C:23]([CH3:30])[C:22]=2[O:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol
Quantity
253.7 g
Type
reactant
Smiles
CC(C(O)C1=CC=C(C=C1)C)(C)OC1=C(C(=CC(=C1)C)C)C
Name
Quantity
1260 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
756 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 1 hour under reflux
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropanol (1511 mL)
ADDITION
Type
ADDITION
Details
water (756 mL) was added
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OC2=C(C1C1=CC=C(C=C1)C)C(=CC(=C2C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 176.33 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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